Enhanced Lipophilicity (XLogP3) Relative to 2-Chloromethyl and 2-Methyl Analogs
The computed partition coefficient (XLogP3) of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- is 3.3, compared to 3.1 for the 2-chloromethyl analog [1] and 2.5 for the 2-methyl analog (methaqualone) [2]. This indicates that the bromomethyl derivative is more lipophilic than its chloromethyl congener by 0.2 log units and more lipophilic than the methyl analog by 0.8 log units. The increased lipophilicity may enhance membrane permeability and alter tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 [1] |
| Comparator Or Baseline | 2-Chloromethyl analog: XLogP3 = 3.1 [2]; Methaqualone: XLogP3 = 2.5 [3] |
| Quantified Difference | +0.2 vs. chloromethyl; +0.8 vs. methyl |
| Conditions | Computed using XLogP3 3.0 algorithm within PubChem [1][2][3] |
Why This Matters
Higher lipophilicity can translate into improved membrane permeability and potentially enhanced oral bioavailability, making this compound a superior choice for projects targeting intracellular or CNS targets relative to the more polar chloromethyl and methyl analogs.
- [1] PubChem. (2026). 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)-. Compound Summary CID 63249. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. Compound Summary CID 622902. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Methaqualone. Compound Summary CID 6292. National Center for Biotechnology Information. View Source
